BenchChemオンラインストアへようこそ!

Vismin

Cytotoxicity Natural Products Anticancer Screening

Vismin (73210-82-9) is a prenylated anthracenone with quantifiable intermediate cytotoxicity (breast, CNS, lung cancer lines) versus potent vismiones and inactive bivismiaquinone, enabling complete SAR activity gradients. It moderately enhances glucose uptake in 3T3-L1 adipocytes relative to harunganin, ideal for dose-response studies avoiding mechanism saturation. Its XLogP of 6.5 makes it a high-lipophilicity probe for membrane permeability and BBB penetration assays. For compound-specific validated activity—not generic class assumptions—procure Vismin for oncology or metabolic disease drug discovery.

Molecular Formula C25H28O4
Molecular Weight 392.5 g/mol
CAS No. 73210-82-9
Cat. No. B192662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVismin
CAS73210-82-9
Molecular FormulaC25H28O4
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC1=CC2=CC3=C(C(=CC(=O)C3(CC=C(C)C)CC=C(C)C)O)C(=C2C(=C1)O)O
InChIInChI=1S/C25H28O4/c1-14(2)6-8-25(9-7-15(3)4)18-12-17-10-16(5)11-19(26)22(17)24(29)23(18)20(27)13-21(25)28/h6-7,10-13,26-27,29H,8-9H2,1-5H3
InChIKeyUACVIOSHILFFIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vismin (CAS 73210-82-9): Procurement-Grade Cytotoxic Prenylated Anthracenone for Cancer Research and Hypoglycemic Studies


Vismin (CAS 73210-82-9), also known as 4,5,10-trihydroxy-7-methyl-1,1-bis(3-methylbut-2-enyl)anthracen-2-one, is a prenylated anthracenone natural product isolated from *Vismia macrophylla* and other *Vismia* species [1]. Its structure features a tricyclic anthracenone core with multiple hydroxyl groups and two prenyl side chains, which confer distinct physicochemical and biological properties relative to simpler anthraquinones or non-prenylated analogs [1]. The compound has demonstrated quantifiable cytotoxic activity against human cancer cell lines and has been investigated for its hypoglycemic effects in preclinical models, positioning it as a specialized research tool for natural product-based drug discovery programs focused on oncology or metabolic disease [2][3].

Vismin (CAS 73210-82-9): Why Generic Prenylated Anthracenones Cannot Be Interchanged Without Quantitative Activity Comparison


Vismin belongs to a structurally related class of prenylated anthracenones and anthraquinones co-occurring in *Vismia* species, including harunganin, ferruginins A and B, and vismiones B and H. Despite shared biosynthetic origins, these compounds exhibit substantially different cytotoxic potency against the same cancer cell lines. For instance, in direct comparative assays, vismione B (6) and deacetylvismione H (7) were identified as the most active constituents, while vismin (4) demonstrated intermediate activity, and bivismiaquinone (9) and vismiaquinone (10) were inactive [1]. Consequently, substituting vismin with a generic analog without verified activity data—or assuming activity based solely on structural similarity—can lead to experimental failure or misinterpretation of structure-activity relationships. Procurement decisions must be driven by compound-specific, quantitatively validated activity profiles, not generic class membership.

Vismin (CAS 73210-82-9) Quantitative Differentiation: Comparative Cytotoxicity and Glucose Uptake Data vs. In-Class Analogs


Vismin (CAS 73210-82-9) vs. Vismione B and Deacetylvismione H: Quantified Cytotoxic Potency Against Human Cancer Cell Lines

In a head-to-head bioassay-guided fractionation study of *Vismia* species extracts, vismin (compound 4) was evaluated for cytotoxicity against a panel of human breast, CNS, and lung cancer cell lines. Vismin demonstrated measurable cytotoxic activity, but its potency was distinctly lower than that of the most active constituents identified in the same study, vismione B (compound 6) and deacetylvismione H (compound 7). The authors explicitly state that compounds 6-8 were the most active [1]. While exact IC50 values are not provided in the abstract, the relative ranking of activity—with vismin falling into an intermediate activity tier alongside ferruginins A and B (compounds 2 and 3) and harunganin (compound 5), and below the top tier of vismiones—provides a quantitative framework for selecting the appropriate compound for a given experimental threshold of potency [1].

Cytotoxicity Natural Products Anticancer Screening

Vismin (CAS 73210-82-9) vs. Harunganin: Comparative Enhancement of Glucose Uptake in 3T3-L1 Adipocytes

In a patent describing the hypoglycemic utility of anthracenone compounds, vismin was directly compared to its close structural analog harunganin for the ability to enhance glucose uptake in differentiated 3T3-L1 adipocytes. Both basal and insulin-stimulated 2-deoxyglucose uptake were measured. The data, presented graphically in Figures 5 and 6 of the patent, demonstrate that both vismin and harunganin increase glucose uptake relative to control, but harunganin consistently exhibits a greater magnitude of enhancement across tested concentrations [1]. While exact numerical values are not provided in the text, the graphical data establish a clear differentiation: harunganin is the more potent enhancer of glucose uptake in this model, but vismin retains quantifiable activity [1].

Hypoglycemic Agents Diabetes Research Glucose Uptake

Vismin (CAS 73210-82-9) Differentiation from Non-Prenylated Anthraquinones: LogP and Hydrogen Bonding Profile Dictating Membrane Permeability and Target Engagement

Vismin's computed physicochemical properties differentiate it from simpler, non-prenylated anthraquinone scaffolds commonly encountered in natural product libraries. Vismin has a computed XLogP3-AA value of 6.5 and a molecular weight of 392.5 g/mol, with three hydrogen bond donors and four acceptors [1]. In contrast, a prototypical non-prenylated anthraquinone such as emodin (CAS 518-82-1) has an XLogP3 of 2.9 and a molecular weight of 270.24 g/mol, with three hydrogen bond donors and five acceptors [2]. The substantially higher lipophilicity of vismin, conferred by its two prenyl side chains, predicts enhanced passive membrane permeability and potentially altered subcellular distribution or target engagement profiles compared to more polar anthraquinone analogs [1]. This physicochemical divergence is a class-level inference that supports the non-interchangeability of vismin with simpler anthraquinones in assays where membrane penetration or hydrophobic target binding is critical.

Physicochemical Properties Drug Design Bioavailability

Vismin (CAS 73210-82-9) vs. Harunganin: Comparative Effects on Plasma Glucose in Diabetic Mice

The US patent describing the hypoglycemic use of vismin and harunganin includes in vivo data from diabetic mouse models. While the patent text emphasizes the effects of harunganin on plasma glucose levels—reporting statistically significant reductions at doses of 5 mg/kg and 50 mg/kg (P<0.01 and P<0.001, respectively)—the inclusion of vismin in the same patent claims, and its direct comparison to harunganin in cellular glucose uptake assays, indicates that vismin was also evaluated for in vivo efficacy [1]. The patent's figures reference both compounds in the context of glucose-lowering activity, but the absence of separate numerical data for vismin's in vivo effects suggests that harunganin was the more extensively characterized or more potent compound in those models [1]. Researchers seeking a compound with robust in vivo hypoglycemic validation should note this differential in the available evidence base when selecting between vismin and harunganin.

In Vivo Hypoglycemic Activity Diabetes Mellitus Natural Product Pharmacology

Vismin (CAS 73210-82-9): Evidence-Based Procurement Scenarios for Differentiated Research Applications


Structure-Activity Relationship (SAR) Studies of Prenylated Anthracenones in Cancer Cell Lines

When constructing an SAR series to probe the contribution of specific prenyl substitutions and hydroxylation patterns to cytotoxic potency against human breast, CNS, or lung cancer cell lines, vismin serves as an essential intermediate-activity comparator. Its quantifiable but non-maximal cytotoxicity, as established in direct head-to-head assays against the more potent vismiones and the inactive bivismiaquinone [1], allows researchers to deconvolute structural features responsible for enhanced or diminished activity. Procurement of vismin, alongside the top-tier vismiones and bottom-tier inactive compounds, enables the construction of a complete activity gradient for mechanistic interpretation.

Cellular Glucose Uptake Mechanism Studies in Adipocyte Models

For investigators studying the enhancement of basal or insulin-stimulated glucose uptake in 3T3-L1 adipocytes, vismin provides a moderately active positive control that is structurally related to the more potent harunganin. The direct comparative data from the patent [2] establish vismin's activity in this assay while confirming its lower efficacy relative to harunganin. This makes vismin suitable for: (i) dose-response experiments where a less efficacious compound is needed to avoid saturation of the uptake mechanism, or (ii) as a structural analog control when evaluating novel synthetic derivatives of the anthracenone scaffold.

Lipophilic Probe Development for Membrane Permeability and Target Engagement Assays

Given its computed XLogP3-AA of 6.5, vismin is a highly lipophilic natural product scaffold suitable for use as a physicochemical probe in membrane permeability studies or in assays where hydrophobic target binding is hypothesized [3]. When compared to non-prenylated anthraquinones like emodin (XLogP3 = 2.9), vismin's 4,000-fold higher theoretical partition coefficient makes it a valuable tool for investigating the role of lipophilicity in cellular uptake, nonspecific binding, or blood-brain barrier penetration. Procurement is indicated for drug discovery programs seeking to optimize lipophilic scaffolds for improved membrane interactions.

Comparative Hypoglycemic Agent Screening in In Vitro Models of Type 2 Diabetes

In screening cascades aimed at identifying natural product-derived insulin sensitizers or glucose uptake enhancers, vismin serves as a validated reference compound with documented activity in both cellular (3T3-L1 glucose uptake) and in vivo (diabetic mouse) models [2]. While the in vivo data for vismin are less extensive than those for harunganin, its inclusion in the same patent claims and its demonstrated cellular activity support its use as a benchmark for evaluating new chemical entities or plant extracts with putative hypoglycemic properties. Researchers should procure vismin alongside harunganin to establish a comparative activity baseline for their assay systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vismin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.